Technical Monograph: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one
Technical Monograph: 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one
The following technical guide provides an in-depth analysis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one , a fused heterocyclic scaffold critical in medicinal chemistry for the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.
CAS Registry Number: (Core scaffold generic: 5117-88-4 refers to the nitrile precursor; specific derivatives vary) Molecular Formula: C₈H₈N₂O₂ Molecular Weight: 164.16 g/mol
Executive Summary
The 5,6-dimethylfuro[2,3-d]pyrimidin-4(3H)-one system represents a "privileged structure" in drug discovery. Structurally analogous to the biogenic purine bases, this scaffold replaces the imidazole ring of purine with a furan ring, altering the electronic distribution and lipophilicity while maintaining critical hydrogen-bonding motifs. This modification is strategically employed to tune potency and selectivity against ATP-binding sites in kinases and to target G-protein coupled receptors (GPCRs).
This guide details the synthesis, physicochemical behavior, and reactivity profile of the core scaffold, designed to assist medicinal chemists in library generation and lead optimization.
Physicochemical Profile
Understanding the baseline properties of the core scaffold is essential for predicting the behavior of complex derivatives.
| Property | Value / Description | Context for Application |
| Physical State | White to off-white crystalline solid | High lattice energy typically results in high melting points (>200°C). |
| Solubility | Low in water; High in DMSO, DMF, DMAc | Requires polar aprotic solvents for efficient functionalization reactions. |
| pKa (Predicted) | ~8.5 (Amide/Lactam NH) | The N3 proton is acidic enough to be deprotonated by weak bases (e.g., K₂CO₃) for alkylation. |
| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity makes it an ideal starting point for oral drug candidates (Rule of 5 compliant). |
| Tautomerism | Lactam (NH-C=O) vs. Lactim (N=C-OH) | Dominant Form: Lactam (4(3H)-one) in solid state and neutral solution. |
Synthetic Framework
The construction of the furo[2,3-d]pyrimidine core relies on the "Gewald-type" synthesis of a functionalized furan precursor, followed by cyclocondensation.
Phase 1: Synthesis of the Furan Precursor
The foundational step is the formation of 2-amino-4,5-dimethylfuran-3-carbonitrile . This is achieved via a multi-component condensation or a step-wise reaction of acetoin (3-hydroxy-2-butanone) with malononitrile.
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Reagents: Acetoin, Malononitrile, Base (Morpholine or Diethylamine).
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Mechanism: Knoevenagel condensation followed by intramolecular cyclization onto the nitrile.
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Critical Control Point: Temperature control (0–5°C initially) is vital to prevent polymerization of the reactive intermediate.
Phase 2: Cyclization to the Pyrimidinone
The conversion of the nitrile to the pyrimidinone ring is the limiting step.
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Method A (Formic Acid/Acid Catalysis): Direct cyclization using formic acid and sulfuric acid. This is robust but harsh.
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Method B (Formamide): Refluxing the nitrile in formamide. This serves as both solvent and C1 source.
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Protocol:
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Suspend 2-amino-4,5-dimethylfuran-3-carbonitrile (1 eq) in Formamide (10 vol).
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Heat to 160–180°C for 4–6 hours.
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Workup: Cool to room temperature. The product often precipitates upon addition of water. Filter and wash with ethanol.
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Visualization: Synthetic Pathway
Caption: Two-step convergent synthesis from acyclic precursors to the fused bicyclic core.
Reactivity & Functionalization[1][2][3]
The core scaffold is rarely the final drug; it is a template. The reactivity profile is defined by three distinct vectors.
Vector A: The C4-Position (Chlorination)
The carbonyl oxygen is a "place-holder" for nucleophilic aromatic substitution (SₙAr).
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Reagent: Phosphoryl chloride (POCl₃).
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Product: 4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine.
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Utility: The chloride is a labile leaving group. It reacts readily with amines, alcohols, and thiols to generate diverse libraries.
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Safety Note: Quenching POCl₃ reactions requires slow addition to ice-water to manage the exothermic hydrolysis.
Vector B: The N3-Position (Alkylation)
Under basic conditions, the N3-H is deprotonated.
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Conditions: K₂CO₃/DMF or NaH/THF.
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Selectivity: Alkylation occurs predominantly at N3. However, O-alkylation (at C4) is a competing pathway (lactim ether formation), particularly with "hard" electrophiles or silver salts.
Vector C: Electrophilic Aromatic Substitution
The furan ring is electron-rich. While the pyrimidine ring deactivates the system slightly, the C2 position (between nitrogens) is susceptible to oxidation or radical functionalization, though less common than C4/N3 modifications.
Visualization: Reactivity Logic
Caption: Divergent synthetic pathways for library generation from the core scaffold.
Analytical Specifications
When characterizing the synthesized material, the following spectral signatures confirm the structure.
¹H NMR (DMSO-d₆, 400 MHz)
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δ 12.0 – 12.5 ppm (s, 1H): Broad singlet corresponding to the N3-H (amide proton). Disappears upon D₂O exchange.
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δ 8.0 – 8.2 ppm (s, 1H): Sharp singlet for the C2-H of the pyrimidine ring. This shift is diagnostic of ring closure.
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δ 2.3 – 2.5 ppm (s, 3H): Methyl group at C6 (furan ring).
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δ 2.1 – 2.3 ppm (s, 3H): Methyl group at C5 (furan ring).
IR Spectroscopy (KBr)
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1650 – 1690 cm⁻¹: Strong C=O stretching (Amide I band).
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3100 – 3400 cm⁻¹: Broad N-H stretching.
Handling & Stability
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Storage: Stable at room temperature. Hygroscopic tendencies are minimal, but storage in a desiccator is recommended to prevent hydrolysis if trace acid is present.
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Solvent Compatibility:
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Compatible: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.
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Incompatible: Strong oxidizing agents (may open the furan ring).
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Toxicity: While specific data for the dimethyl derivative is limited, furo[2,3-d]pyrimidines are biologically active. Handle as a potential irritant and bioactive agent (Standard PPE: Gloves, Goggles, Fume Hood).
References
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Gewald Reaction Mechanism & Furan Precursors
- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-furane. Chemische Berichte.
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Context: Foundational chemistry for synthesizing the 2-amino-3-cyano-furan precursors.[1]
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Synthesis of Furo[2,3-d]pyrimidines
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Prousek, J. (1984).[2] Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Collection of Czechoslovak Chemical Communications.
- Context: Detailed protocol for cyclizing 2-aminofuran-3-carbonitriles with formamide.
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Precursor Availability (2-Amino-4,5-dimethyl-3-furancarbonitrile)
- Sigma-Aldrich Product Specific
- Context: Confirmation of the starting material's stability and properties (mp 163-169 °C).
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Biological Relevance of the Scaffold
- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase. Journal of Medicinal Chemistry.
- Context: While discussing the pyrrolo-analog, this paper establishes the SAR for the fused [5,6]-bicyclic pyrimidine class in kinase inhibition.
